![molecular formula C30H26F2N2O2S B303818 N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303818.png)
N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potential anticancer agent in the early 1990s and has since been the subject of numerous studies.
Mechanism of Action
DMXAA works by activating the innate immune system, leading to the production of cytokines and other immune mediators. This immune response leads to the destruction of the tumor vasculature and the subsequent death of the tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important mediators of the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of preclinical models. This makes it a promising candidate for further study in clinical trials. However, DMXAA has also been shown to have a number of limitations. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, DMXAA has been shown to have limited efficacy in some tumor types.
Future Directions
There are a number of future directions for the study of DMXAA. One area of interest is the development of combination therapies that incorporate DMXAA with other anticancer agents. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and safety profiles.
Synthesis Methods
DMXAA can be synthesized using a variety of methods, but one of the most common is the reaction of 2,4-difluoroaniline with 4-methylthiophenol in the presence of a palladium catalyst. The resulting intermediate is then reacted with a mixture of phenylacetonitrile and cyclohexanone to produce DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, and colon cancers. DMXAA works by targeting the tumor vasculature, leading to the destruction of the blood vessels that supply the tumor with nutrients and oxygen.
properties
Product Name |
N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
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Molecular Formula |
C30H26F2N2O2S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H26F2N2O2S/c1-17-27(30(36)34-24-13-10-21(31)16-23(24)32)28(19-8-11-22(37-2)12-9-19)29-25(33-17)14-20(15-26(29)35)18-6-4-3-5-7-18/h3-13,16,20,28,33H,14-15H2,1-2H3,(H,34,36) |
InChI Key |
PTJFSOIDZBPRGK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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